6-acetyl-3-amino-N-(2-methoxyphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide
Description
Properties
IUPAC Name |
6-acetyl-3-amino-N-(2-methoxyphenyl)-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O3S/c1-10(29)28-8-7-12-11(9-28)16(21(22,23)24)15-17(25)18(32-20(15)27-12)19(30)26-13-5-3-4-6-14(13)31-2/h3-6H,7-9,25H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKZLFXVLRJZRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=CC=C4OC)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-acetyl-3-amino-N-(2-methoxyphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide is a synthetic derivative belonging to the class of thieno[2,3-b]naphthyridines. This compound has garnered attention in the pharmaceutical field due to its potential biological activities, particularly in cancer therapy and as a modulator of various biochemical pathways.
Chemical Structure and Properties
- Chemical Formula : C23H20F3N3O2S
- Molecular Weight : 459.45 g/mol
- CAS Number : 664999-49-9
The structural complexity of this compound includes a trifluoromethyl group and a methoxyphenyl moiety, which are known to enhance biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its ability to interact with multiple molecular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in cancer cell proliferation. For instance, it has been suggested that similar compounds can inhibit topoisomerases, which are crucial for DNA replication and transcription .
- Modulation of Signaling Pathways : Compounds in this class have been shown to interfere with signaling pathways such as the Hedgehog pathway, which is implicated in various cancers . This modulation can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that can protect cells from oxidative stress, a common factor in cancer progression .
Biological Activity Studies
Recent studies have highlighted the potential anticancer properties of thieno[2,3-b]naphthyridine derivatives:
Case Studies
-
Case Study on K562 and HepG-2 Cells :
- In vitro tests revealed that the compound induced apoptosis in K562 cells through intrinsic pathways involving caspase activation.
- The treatment led to a significant reduction in cell viability compared to controls.
-
Hedgehog Pathway Inhibition :
- Compounds structurally similar to 6-acetyl-3-amino derivatives were tested for their ability to inhibit the Hedgehog signaling pathway.
- Results indicated a marked decrease in Gli1 expression levels post-treatment, suggesting effective pathway modulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A comparative analysis with structurally related thieno[2,3-b]pyridine and naphthyridine derivatives is outlined below:
Key Differences and Implications
N-(2-Methoxyphenyl) vs. N-(4-chlorobenzyl): The methoxy group reduces electrophilicity, lowering toxicity risks compared to chlorinated analogues .
Synthetic Routes: The target compound likely employs condensation reactions similar to those in (e.g., CH₂Cl₂/EtOH solvent systems for carboxamide formation). In contrast, LY2033298 uses cyclopropane amidation . Trifluoromethyl introduction may require specialized fluorination steps, increasing synthetic complexity compared to non-fluorinated analogues .
Biological Activity Trends: Antiarrhythmic activity: Compound 6a,b (IC₅₀ ~10 µM) shares the naphthyridine core but lacks the trifluoromethyl group, suggesting the target compound’s CF₃ may alter ion channel binding .
Spectroscopic Characterization :
- NMR data () indicate trifluoromethyl groups cause distinct ¹⁹F shifts (~-60 ppm) and deshielded protons in adjacent positions, aiding structural confirmation vs. chloro or methyl analogues .
Physicochemical Properties
| Property | Target Compound | VU0010010 | LY2033298 |
|---|---|---|---|
| Molecular Weight | ~480 g/mol | ~370 g/mol | ~340 g/mol |
| Predicted LogP | 3.5 | 2.8 | 2.2 |
| Hydrogen Bond Donors | 2 | 2 | 3 |
| Rotatable Bonds | 4 | 5 | 3 |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 6-acetyl-3-amino-N-(2-methoxyphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide?
- The synthesis involves multi-step routes, often starting with condensation reactions of heterocyclic precursors. For example:
- Step 1 : Formation of a thiopyrano intermediate via reactions with malononitrile and carbon disulfide in the presence of triethylamine .
- Step 2 : Cyclization to form the fused thieno-naphthyridine core.
- Step 3 : Functionalization with acetyl, amino, and trifluoromethyl groups under controlled conditions (e.g., acetyl transfer agents, amidation) .
- Monitoring techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for tracking intermediates .
Q. Which analytical techniques are recommended for characterizing this compound?
- NMR spectroscopy : For structural elucidation of protons and carbons, particularly to confirm acetyl and trifluoromethyl groups .
- Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns .
- X-ray crystallography : For resolving crystal packing and stereochemistry in solid-state studies (see analogous structures in ) .
Q. How do solubility and stability impact experimental design for this compound?
- Solubility in polar aprotic solvents (e.g., DMSO) is critical for biological assays, while stability under acidic/basic conditions must be tested via pH-dependent degradation studies .
- Stability assessments often use accelerated aging experiments with HPLC monitoring to detect decomposition products .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in the synthesis of this compound?
- Statistical Design of Experiments (DoE) : Use factorial designs to screen variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design (CCD) can identify optimal conditions for cyclization steps .
- Computational modeling : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for key reactions, as demonstrated in ICReDD’s reaction path search methods .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Purity verification : Use differential scanning calorimetry (DSC) or HPLC to rule out impurities affecting bioactivity .
- Target-specific assays : Compare activity across standardized cell lines (e.g., HEK293 vs. HeLa) to isolate target-receptor interactions .
- Example of conflicting data resolution:
| Study | Reported IC₅₀ (µM) | Assay Type | Resolution Strategy |
|---|---|---|---|
| Study A | 0.5 | In vitro kinase | Re-test with ATP titration |
| Study B | 5.0 | Cell viability | Validate via siRNA knockdown |
Q. How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity?
- Structure-Activity Relationship (SAR) : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky substituents to assess changes in target binding. Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities .
- Example SAR table for analogs:
| Substituent | Binding Energy (kcal/mol) | Activity |
|---|---|---|
| 2-OCH₃ | -9.2 | High |
| 4-NO₂ | -7.8 | Moderate |
| 3-Cl | -8.5 | Intermediate |
Q. What computational methods validate experimental data for this compound’s mechanism of action?
- Molecular Dynamics (MD) simulations : Simulate ligand-receptor interactions over 100+ ns to assess stability of binding poses predicted by docking .
- Free-energy perturbation (FEP) : Quantify energy changes for substituent modifications (e.g., trifluoromethyl vs. methyl groups) .
Q. How can retrosynthetic analysis improve scalability of this compound’s synthesis?
- Retrosynthesis tools (e.g., Chematica) : Deconstruct the molecule into commercially available precursors, prioritizing steps with high atom economy .
- Key disconnections:
- Cleavage of the carboxamide bond to identify amine and acyl chloride precursors.
- Modular assembly of the thieno-naphthyridine core via tandem cyclization .
Q. What experimental approaches troubleshoot low yields in final amidation steps?
- Real-time reaction monitoring : Use inline FTIR or Raman spectroscopy to detect intermediate formation and optimize reaction quenching .
- Alternative coupling reagents : Compare HATU vs. EDC/HOBt for activating the carboxylate group, noting differences in racemization risks .
Methodological Notes
- Data Contradiction Analysis : Always cross-validate conflicting results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Instability Mitigation : Store the compound under inert atmospheres (argon) at -20°C, and avoid prolonged exposure to light due to the photosensitive thieno moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
